4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
The compound 4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-fluorobenzamide moiety. Its structure combines electron-withdrawing groups (fluoro, trifluoromethyl) with a heterocyclic scaffold, which is common in bioactive molecules targeting enzymes or receptors. The 1,3,4-thiadiazole ring enhances metabolic stability and facilitates π-π stacking interactions, while the trifluoromethyl group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2S2/c19-11-7-5-10(6-8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-4-2-1-3-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGQGTOWXYJCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : The title compound’s 4-fluoro and trifluoromethyl substituents enhance its stability and membrane permeability compared to analogues with chlorophenyl groups (e.g., ) .
- Sulfanyl Linkages : Compounds with sulfanyl-methyl tethers (e.g., title compound, ) exhibit stronger thiol-mediated binding to cysteine-rich targets than alkyl or benzyl derivatives .
- Bioactivity Profiles : Thiadiazoles with difluorobenzamide () or sulfamoyl groups () are associated with pesticidal and kinase-inhibitory activities, respectively, whereas the title compound’s trifluoromethyl group may favor antiviral or anticancer applications .
Spectral Characterization:
- IR Spectroscopy : The title compound’s C=O (1663–1682 cm⁻¹) and C=S (1247–1255 cm⁻¹) stretches align with ’s triazole-thiones, confirming tautomeric stability .
- NMR : The 4-fluorophenyl moiety in the title compound would show a distinct doublet in the aromatic region (δ 7.8–8.2 ppm), differing from ’s dimethylsulfamoyl singlet (δ 3.1 ppm) .
Bioactivity and Target Interactions
- Structural Clustering : Per , the title compound clusters with trifluoromethyl-bearing thiadiazoles in bioactivity profiles, suggesting shared targets like tubulin or tyrosine kinases .
- Docking Studies : The trifluoromethylphenyl group may enhance hydrophobic binding to enzyme pockets, as seen in ’s acetamide derivative .
Biological Activity
The compound 4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Molecular Formula
- Molecular Formula: C21H18F4N4O2S
- Molecular Weight: 460.45 g/mol
Structure
The compound features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique biological properties.
Chemical Structure Depiction
Chemical Structure
Research indicates that this compound exhibits antitumor and antimicrobial activities. The biological activity can be attributed to several mechanisms:
- Inhibition of Protein Kinases: The compound has shown potential in inhibiting various protein kinases, which are crucial in cell signaling pathways involved in cancer progression.
- Induction of Apoptosis: Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .
Target Interactions
The compound interacts with multiple biological targets:
- Tyrosine-protein kinase Lck: This non-receptor tyrosine kinase plays a vital role in T-cell maturation and function. The compound's affinity for Lck suggests it may modulate immune responses .
Bioassay Results
Bioassays have provided insights into the efficacy of the compound:
- IC50 Values: The compound exhibited an IC50 of 0.2 nM against specific targets, indicating strong potency .
Study 1: Antitumor Activity
A study published in ResearchGate evaluated the antitumor properties of similar thiadiazole derivatives. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of compounds related to thiadiazole derivatives. The findings revealed that these compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Biological Activity Summary
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Antitumor | Tyrosine-protein kinase Lck | 0.2 | |
| Antimicrobial | Various bacterial strains | Varies |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiadiazole ring, trifluoromethyl group | Antitumor, antimicrobial |
| N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide | Thiadiazole ring | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
